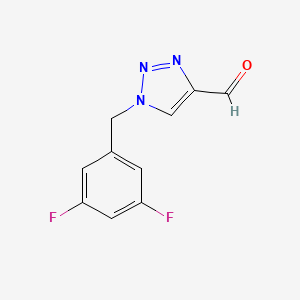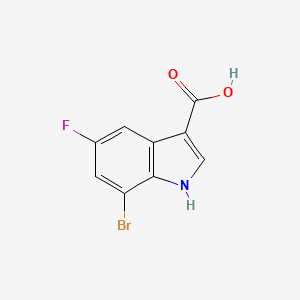
7-bromo-5-fluoro-1H-indole-3-carboxylic acid
Übersicht
Beschreibung
7-bromo-5-fluoro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrFNO2 and a molecular weight of 258.04 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 7-bromo-5-fluoro-1H-indole-3-carboxylic acid consists of a core indole structure with bromo and fluoro substituents at the 7 and 5 positions, respectively, and a carboxylic acid group at the 3 position .Physical And Chemical Properties Analysis
The boiling point of 7-bromo-5-fluoro-1H-indole-3-carboxylic acid is predicted to be 467.2±40.0 °C, and its density is predicted to be 1.914±0.06 g/cm3 . Its pKa value is predicted to be 3.36±0.30 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research on compounds related to 7-bromo-5-fluoro-1H-indole-3-carboxylic acid focuses on their synthesis and potential biological activities. These compounds serve as key intermediates or scaffolds in the design of molecules with antimicrobial, anti-inflammatory, antiproliferative, and anticancer properties. The strategic modifications and functionalization of indole derivatives, including bromo-fluoro-indoles, aim at enhancing their biological efficacy and exploring their mechanism of action across various biomedical applications.
Antimicrobial and Anti-inflammatory Applications : Compounds derived from modifications of indole carboxylic acids, including bromo and fluoro substitutions, have shown promising antimicrobial and anti-inflammatory activities. The synthesis and biological evaluation of these heterocycles suggest their potential in treating infections and inflammatory conditions (Narayana et al., 2009).
Anticancer Potential : Research on the synthesis of new indole derivatives, starting from 5-bromo-1H-indole, and their evaluation against various cancer cell lines have identified compounds with significant antiproliferative activities. These findings highlight the potential of bromo-fluoro-indole derivatives in cancer research, providing insights into their role as anticancer agents (Fan Houxing, 2009).
Chemical Synthesis and Methodology Development : Studies also focus on the development of synthetic routes to access indole derivatives efficiently. The exploration of regioselective synthesis and functionalization strategies for indole carboxylic acids, including those with bromo and fluoro groups, supports the advancement of synthetic chemistry and the creation of novel compounds for further biological evaluation (P. Sharma et al., 2020).
Pharmacological Applications : The pursuit of identifying novel pharmacological agents involves the investigation of indole derivatives for their interaction with various biological targets. The synthesis of indole-thiazolidinone hybrids and their screening for anticancer activity exemplify the continuous search for potent and selective therapeutic agents. Such research underscores the versatility of indole derivatives as scaffolds in drug discovery and the potential to address diverse therapeutic needs (A. Kryshchyshyn-Dylevych et al., 2021).
Zukünftige Richtungen
Indole derivatives, including 7-bromo-5-fluoro-1H-indole-3-carboxylic acid, have diverse biological activities and immense potential for further exploration for new therapeutic possibilities . Their synthesis and biological activities are areas of active research, and they are expected to continue to attract the attention of the scientific community .
Eigenschaften
IUPAC Name |
7-bromo-5-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-2-4(11)1-5-6(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVUSIWYNBAHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-fluoro-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1474662.png)
![methyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474663.png)
![2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474664.png)

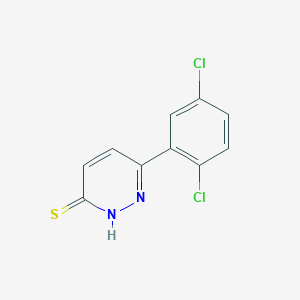

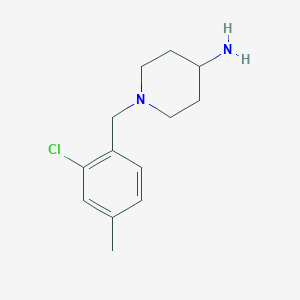



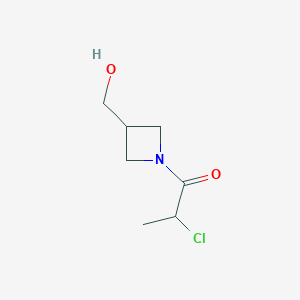
![2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1474680.png)
